What is Ethidium-d5 Bromide and its chemical structure?
What is Ethidium-d5 Bromide and its chemical structure?
For researchers, scientists, and professionals in drug development, understanding the tools of molecular biology is paramount. Ethidium-d5 Bromide is a specialized, deuterium-labeled variant of Ethidium Bromide (EtBr), a widely used fluorescent intercalating agent for nucleic acids. This guide provides a comprehensive overview of its chemical nature, properties, and applications, with a focus on the technical details relevant to a laboratory setting.
Chemical Structure and Properties
Ethidium-d5 Bromide is structurally identical to Ethidium Bromide, with the exception that the five hydrogen atoms on the ethyl group attached to the nitrogen at position 5 of the phenanthridinium ring system have been replaced with deuterium atoms. This isotopic labeling increases the molecular weight of the compound by approximately 5 daltons, making it distinguishable from its non-labeled counterpart by mass spectrometry.
The chemical structure of Ethidium-d5 Bromide is as follows:
IUPAC Name: 3,8-Diamino-5-(ethyl-d5)-6-phenylphenanthridinium bromide
Chemical Formula: C₂₁H₁₅D₅BrN₃
The core of the molecule is a planar heterocyclic system known as phenanthridine. This planarity allows it to intercalate between the stacked base pairs of double-stranded DNA and, to a lesser extent, RNA.
Quantitative Data Summary
The following table summarizes the key quantitative data for Ethidium-d5 Bromide, with a comparison to standard Ethidium Bromide for reference.
| Property | Ethidium-d5 Bromide | Ethidium Bromide |
| Molecular Formula | C₂₁H₁₅D₅BrN₃ | C₂₁H₂₀BrN₃[1] |
| Molecular Weight | 399.34 g/mol | 394.31 g/mol [2] |
| CAS Number | Not available | 1239-45-8[3] |
| Appearance | Dark red to purple solid | Dark red to purple crystalline powder[1] |
| Purity | Typically >98% | ≥95% (HPLC) |
| Isotopic Enrichment | Typically ≥98% Deuterium | Not Applicable |
| Melting Point | Not available | 260-262 °C (decomposes) |
| Solubility | Soluble in water | Soluble in water (~40 g/L)[4] |
| UV Absorption Maxima | ~210 nm, 285 nm | 210 nm, 285 nm |
| Fluorescence Emission Maximum | ~605 nm (when bound to DNA) | ~605 nm (when bound to DNA) |
Applications in Research and Drug Development
The primary application of standard Ethidium Bromide is as a fluorescent stain for nucleic acids in agarose and polyacrylamide gel electrophoresis. When exposed to ultraviolet (UV) light, it fluoresces with an orange color, and its fluorescence is enhanced approximately 20-fold upon binding to DNA.
While Ethidium-d5 Bromide can be used for the same purpose, its deuterated nature makes it particularly valuable as an internal standard in quantitative analysis using mass spectrometry (MS). In pharmacokinetic studies of Ethidium Bromide or its derivatives, for instance, a known amount of the d5-labeled compound can be added to a biological sample. Because it is chemically identical to the non-labeled compound, it will behave similarly during sample extraction and analysis. However, due to its higher mass, it will produce a distinct signal in the mass spectrometer, allowing for precise quantification of the unlabeled analyte.
Experimental Protocols
The most common experimental procedure involving Ethidium Bromide is the staining of nucleic acids in agarose gels. The following is a detailed protocol for this application.
Protocol: Agarose Gel Electrophoresis with Ethidium Bromide Staining
1. Preparation of Agarose Gel (1% w/v)
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Weigh 1.0 g of agarose powder and add it to a 250 mL Erlenmeyer flask.
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Add 100 mL of 1x TAE (Tris-acetate-EDTA) or TBE (Tris-borate-EDTA) electrophoresis buffer to the flask.
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Microwave the solution for 1-2 minutes, swirling occasionally, until the agarose is completely dissolved.
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Allow the solution to cool to approximately 50-60°C.
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Staining: Add 5 µL of a 10 mg/mL Ethidium Bromide stock solution to the molten agarose to a final concentration of 0.5 µg/mL. Swirl gently to mix.
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Caution: Ethidium Bromide is a potent mutagen. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Pour the molten agarose into a gel casting tray with the appropriate well comb in place.
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Allow the gel to solidify at room temperature for 20-30 minutes.
2. Electrophoresis
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Once solidified, place the gel in the electrophoresis tank and cover it with 1x running buffer.
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Carefully remove the comb to expose the sample wells.
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Load your DNA samples (mixed with loading dye) into the wells.
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Connect the electrophoresis apparatus to a power supply and run the gel at an appropriate voltage (e.g., 80-120 V) until the loading dye has migrated a sufficient distance.
3. Visualization
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After electrophoresis, carefully remove the gel from the tank.
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Place the gel on a UV transilluminator.
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Caution: UV radiation is harmful. Use a UV-protective face shield.
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The DNA bands stained with Ethidium Bromide will fluoresce under UV light and can be visualized and documented using a gel imaging system.
Visualizing the Workflow
The following diagram illustrates the key steps in the agarose gel electrophoresis workflow.
Signaling Pathways and Logical Relationships
While Ethidium Bromide itself is not part of a signaling pathway, its mechanism of action is a logical relationship of binding to DNA, which can be visualized. The following diagram illustrates the principle of fluorescence upon intercalation.
